molecular formula C17H22N2O B10968447 cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

Cat. No.: B10968447
M. Wt: 270.37 g/mol
InChI Key: ZGPPFOVKDXDPSK-QPJJXVBHSA-N
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Description

CYCLOPROPYL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound that features a cyclopropyl group attached to a piperazine ring, which is further substituted with a phenylpropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent yields and purity. The use of high-throughput screening methods can optimize reaction conditions and scale-up processes to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

CYCLOPROPYL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Nucleophiles like amines, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols .

Mechanism of Action

The mechanism of action of CYCLOPROPYL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways . For example, it may bind to and inhibit enzymes involved in cell division, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CYCLOPROPYL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is unique due to its combination of a cyclopropyl group and a piperazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

cyclopropyl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H22N2O/c20-17(16-8-9-16)19-13-11-18(12-14-19)10-4-7-15-5-2-1-3-6-15/h1-7,16H,8-14H2/b7-4+

InChI Key

ZGPPFOVKDXDPSK-QPJJXVBHSA-N

Isomeric SMILES

C1CC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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